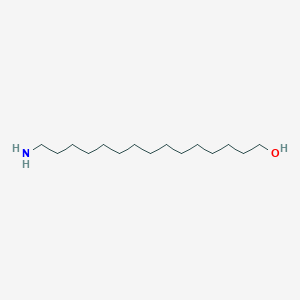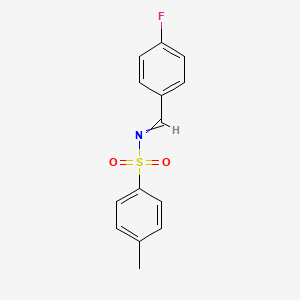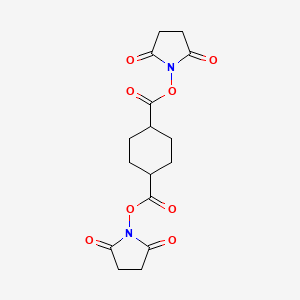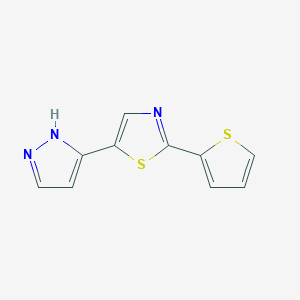
15-Aminopentadecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Aminopentadecan-1-ol is an organic compound with the molecular formula C15H33NO It is a long-chain aliphatic amine with a hydroxyl group at the terminal carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-Aminopentadecan-1-ol typically involves the reduction of the corresponding nitrile or amide. One common method is the reduction of 15-aminopentadecanenitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitrile or amide. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The product is then isolated and purified through standard industrial techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 15-Aminopentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products Formed:
Oxidation: Formation of pentadecanal or pentadecanoic acid.
Reduction: Formation of pentadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
15-Aminopentadecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 15-Aminopentadecan-1-ol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins or receptors within the membrane, influencing cellular signaling pathways.
相似化合物的比较
Pentadecylamine: Similar structure but lacks the hydroxyl group.
Hexadecylamine: One carbon longer chain, used in similar applications.
Dodecylamine: Shorter chain, different physical and chemical properties.
Uniqueness: 15-Aminopentadecan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H33NO |
|---|---|
分子量 |
243.43 g/mol |
IUPAC 名称 |
15-aminopentadecan-1-ol |
InChI |
InChI=1S/C15H33NO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-16H2 |
InChI 键 |
FVOKUMVEPJLYPG-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCN)CCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)

![2-[(Pyrrolidin-2-yl)formamido]acetic acid hydrochloride](/img/structure/B12509496.png)

![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)



methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)

